

# Tert-butyl 2-(azetidin-3-yl)acetate CAS number and identifiers

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## Compound of Interest

Compound Name: *Tert-butyl 2-(azetidin-3-yl)acetate*

Cat. No.: *B2802777*

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## Technical Guide: Tert-butyl 2-(azetidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 2-(azetidin-3-yl)acetate**, a valuable building block in medicinal chemistry and drug development. The document details its chemical identifiers, a representative synthetic protocol, and its application in the synthesis of targeted therapeutics.

## Core Compound Identifiers

**Tert-butyl 2-(azetidin-3-yl)acetate** is most commonly available and utilized as its hydrochloride salt, which enhances its stability and handling properties. The identifiers for this salt are summarized below.

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 2173991-98-3[1]   |
| Chemical Name     | tert-butyl 2-(azetidin-3-yl)acetate hydrochloride[1]    |
| Molecular Formula | C <sub>9</sub> H <sub>18</sub> ClNO <sub>2</sub> [1][2] |
| Molecular Weight  | 207.70 g/mol [1][2]                                     |
| IUPAC Name        | tert-butyl 2-(azetidin-3-yl)acetate;hydrochloride[1]    |
| Canonical SMILES  | <chem>CC(C)(C)OC(=O)CC1CNC1.Cl</chem>                   |

## Synthesis and Experimental Protocols

The synthesis of **tert-butyl 2-(azetidin-3-yl)acetate** typically involves the protection of the azetidine nitrogen, followed by the introduction of the acetate moiety and subsequent deprotection. While a specific protocol for the direct synthesis of the titular compound is not readily available in the public domain, a representative procedure for a structurally related compound, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is described in the literature and can be adapted. This synthesis involves a Horner-Wadsworth-Emmons reaction.

### Synthesis of a Related Azetidine Intermediate:

A synthetic route to a key intermediate for the drug Baricitinib, a JAK1/JAK2 inhibitor, involves the use of a protected azetidine core.[3] A general procedure for the synthesis of a related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is as follows:

- **Preparation of the Ylide:** To a solution of diethyl (cyanomethyl)phosphonate in an appropriate solvent such as tetrahydrofuran (THF), a strong base like potassium tert-butoxide is slowly added under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., -5 °C). The mixture is stirred for a period to allow for the formation of the corresponding phosphonate ylide.
- **Reaction with the Ketone:** A solution of tert-butyl 3-oxoazetidine-1-carboxylate, dissolved in THF, is then added to the ylide solution at the same reduced temperature.

- **Reaction Progression and Work-up:** The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure completion. Upon completion, the reaction is quenched with water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product is then purified using a suitable technique, such as flash column chromatography, to afford the pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.<sup>[3]</sup>

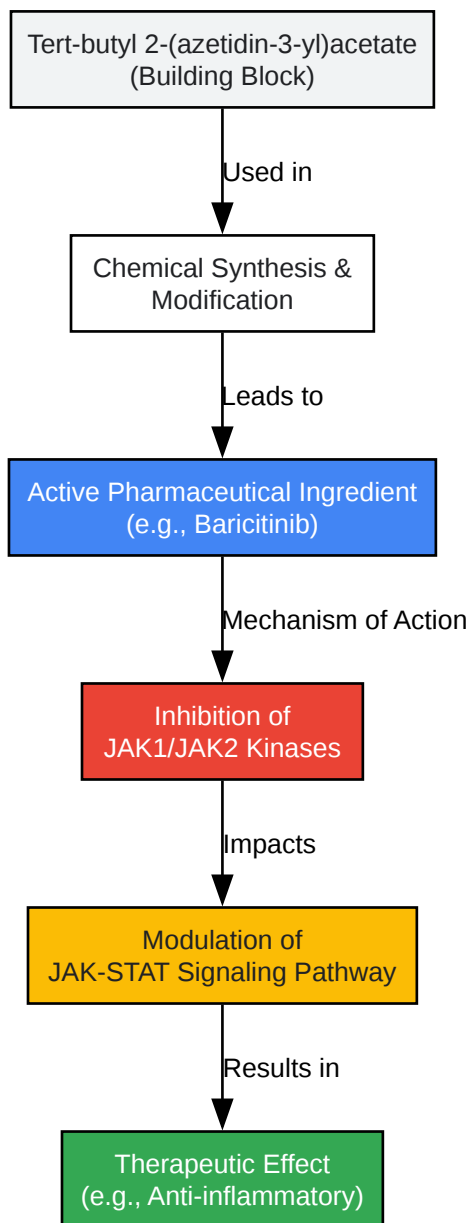
## Role in Drug Discovery and Signaling Pathways

Azetidine-containing compounds are sought-after building blocks in drug discovery due to their ability to introduce three-dimensional character into molecules, which can lead to improved pharmacological properties. **Tert-butyl 2-(azetidin-3-yl)acetate** serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A notable application of a structurally related azetidine derivative is in the synthesis of Baricitinib. Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1 and JAK2, Baricitinib modulates the signaling of these pro-inflammatory cytokines, making it an effective treatment for autoimmune diseases such as rheumatoid arthritis.

The following diagram illustrates the logical flow from the azetidine building block to its role in a therapeutic agent that targets a specific signaling pathway.

## Logical Workflow: From Building Block to Targeted Therapy



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Logical workflow from a chemical building block to a therapeutic agent.

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## References

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